Covalent Binding Yields 26‑Fold Higher Biochemical Potency than Non‑Covalent Analog Re‑ConB‑1
Con B‑1 exhibits an ALK IC₅₀ of 0.5 nM under ATP‑Kₘ conditions, whereas the reduced analog Re‑ConB‑1 (acrylamide double bond converted to a single bond, abolishing covalent binding capacity) displays an IC₅₀ of 13.2 nM [REFS‑1]. This 26‑fold potency differential directly attributes the enhanced activity to covalent engagement of Cys1259 [REFS‑1].
| Evidence Dimension | ALK biochemical inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Re‑ConB‑1 (non‑covalent analog): 13.2 nM |
| Quantified Difference | 26‑fold lower IC₅₀ (higher potency) |
| Conditions | In vitro ALK kinase activity assay at ATP Kₘ |
Why This Matters
Demonstrates that covalent targeting of the distal Cys1259 residue is essential for the sub‑nanomolar potency of Con B‑1, a feature absent in reversible ALK inhibitors.
- [1] Yan, G., Zhong, X., Pu, C., et al. (2021). Targeting Cysteine Located Outside the Active Site: An Effective Strategy for Covalent ALKi Design. Journal of Medicinal Chemistry, 64(3), 1558–1569. View Source
